molecular formula C13H16S2 B13806286 2-(Pentylthio)benzo[b]thiophene

2-(Pentylthio)benzo[b]thiophene

Cat. No.: B13806286
M. Wt: 236.4 g/mol
InChI Key: PWEZONLPHGGEGD-UHFFFAOYSA-N
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Description

2-(Pentylthio)benzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a fused benzene and thiophene ring The compound this compound is characterized by the presence of a pentylthio group attached to the second position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentylthio)benzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of 2-bromobenzothiophene with pentylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Bromobenzothiophene+PentylthiolK2CO3,DMF,HeatThis compound\text{2-Bromobenzothiophene} + \text{Pentylthiol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 2-Bromobenzothiophene+PentylthiolK2​CO3​,DMF,Heat​this compound

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromobenzothiophene is coupled with pentylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Pentylthio)benzo[b]thiophene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the pentylthio group, yielding benzothiophene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzothiophene.

    Substitution: Various substituted benzothiophenes depending on the electrophile used.

Scientific Research Applications

2-(Pentylthio)benzo[b]thiophene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Pentylthio)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the pentylthio group.

    2-(Methylthio)benzo[b]thiophene: A similar compound with a methylthio group instead of a pentylthio group.

    2-(Ethylthio)benzo[b]thiophene: A similar compound with an ethylthio group.

Uniqueness

2-(Pentylthio)benzo[b]thiophene is unique due to the presence of the pentylthio group, which can influence its chemical reactivity and physical properties. The longer alkyl chain may affect its solubility, melting point, and interaction with biological targets compared to shorter alkylthio derivatives.

Properties

Molecular Formula

C13H16S2

Molecular Weight

236.4 g/mol

IUPAC Name

2-pentylsulfanyl-1-benzothiophene

InChI

InChI=1S/C13H16S2/c1-2-3-6-9-14-13-10-11-7-4-5-8-12(11)15-13/h4-5,7-8,10H,2-3,6,9H2,1H3

InChI Key

PWEZONLPHGGEGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=CC2=CC=CC=C2S1

Origin of Product

United States

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